(Cyclohexylidenemethyl)boronic acid

Catalog No.
S13341311
CAS No.
57404-78-1
M.F
C7H13BO2
M. Wt
139.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclohexylidenemethyl)boronic acid

CAS Number

57404-78-1

Product Name

(Cyclohexylidenemethyl)boronic acid

IUPAC Name

cyclohexylidenemethylboronic acid

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

InChI

InChI=1S/C7H13BO2/c9-8(10)6-7-4-2-1-3-5-7/h6,9-10H,1-5H2

InChI Key

ZODUKHPGIZDKBZ-UHFFFAOYSA-N

Canonical SMILES

B(C=C1CCCCC1)(O)O

(Cyclohexylidenemethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexylidenemethyl moiety. This compound is part of a larger class of boronic acids, which are known for their versatile reactivity and utility in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. The general structure can be represented as C7H11BO2C_7H_{11}BO_2, where the boron atom is bonded to a hydroxyl group and an alkyl or aryl group, in this case, cyclohexylidenemethyl.

Typical of boronic acids, including:

  • Suzuki Coupling: This reaction involves the coupling of (cyclohexylidenemethyl)boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Transmetalation: The compound can undergo transmetallation, where the organic residue is transferred to a transition metal, facilitating further reactions.
  • Protodeboronation: This process involves the protonolysis of the boronic acid group under acidic conditions, leading to the formation of hydrocarbons and other products .

Boronic acids, including (cyclohexylidenemethyl)boronic acid, exhibit significant biological activities. They are known to interact with various enzymes and proteins due to their ability to form reversible covalent bonds with hydroxyl groups. This property allows them to act as inhibitors for several enzymes:

  • Proteasome Inhibition: Some boronic acids are used in cancer therapy as proteasome inhibitors, blocking protein degradation pathways.
  • Antibacterial Activity: Certain derivatives have shown effectiveness against resistant bacterial strains by inhibiting β-lactamases .
  • Enzyme Inhibition: Compounds in this class can inhibit serine proteases and other enzymes critical for various biological processes .

The synthesis of (cyclohexylidenemethyl)boronic acid can be achieved through several methods:

  • Direct Boronation: The reaction of cyclohexylidene with boron reagents under controlled conditions can yield (cyclohexylidenemethyl)boronic acid.
  • Hydroboration-Oxidation: Cyclohexene can be hydroborated using borane reagents followed by oxidation to produce the desired boronic acid.
  • Borylation Reactions: Utilizing organometallic reagents such as trialkoxyboranes in combination with cyclohexylidene derivatives can facilitate the formation of this compound .

(Cyclohexylidenemethyl)boronic acid finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment and antibacterial agents.
  • Material Science: Boronic acids are utilized in creating functional materials, such as sensors and catalysts due to their unique reactivity .

Studies on (cyclohexylidenemethyl)boronic acid focus on its interactions with biological macromolecules:

  • Enzyme Binding Studies: Research has demonstrated that (cyclohexylidenemethyl)boronic acid can bind to active sites of serine proteases, altering their activity and providing insights into enzyme mechanisms .
  • Cellular Uptake Studies: Investigations into how boronic acids penetrate cellular membranes reveal their potential for drug development, especially for targeting intracellular pathways .

Several compounds share structural similarities with (cyclohexylidenemethyl)boronic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Phenylboronic AcidAryl Boronic AcidWidely used in Suzuki coupling; high stability
2-Thienylboronic AcidHeteroaromatic Boronic AcidExhibits unique reactivity due to sulfur presence
Methylboronic AcidAliphatic Boronic AcidSimpler structure; used extensively in organic synthesis
1-Butane Boronic AcidAliphatic Boronic AcidUsed in drug development; lower molecular weight

(Cyclohexylidenemethyl)boronic acid stands out due to its unique cyclohexylidene structure, which influences its reactivity and potential applications compared to other boronic acids. Its specific interactions with biological systems may also differ significantly from those of more common derivatives like phenylboronic acid.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.1008598 g/mol

Monoisotopic Mass

140.1008598 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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